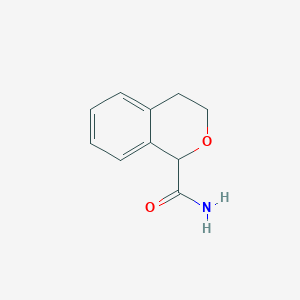

3,4-dihydro-1H-2-benzopyran-1-carboxamide

Description

Structural and Molecular Features

- Molecular Formula : $$ \text{C}{10}\text{H}{11}\text{NO}_{2} $$

- Molecular Weight : 177.20 g/mol

- CAS Registry Number : 860368-80-5

The compound’s core consists of a benzene ring fused to a dihydropyran moiety, with a carboxamide group (-CONH$$_2$$) at the 1-position. This substitution pattern distinguishes it from simpler benzopyrans and confers unique electronic properties.

Table 1: Key Structural and Nomenclature Data

Historical Context of Benzopyran Research

Benzopyrans have been studied since the early 20th century, with coumarin (a 2H-1-benzopyran-2-one derivative) isolated from tonka beans in 1820. The synthesis of 3,4-dihydro-1H-2-benzopyran derivatives gained momentum in the 1970s–1980s, driven by interest in their bioactive potential.

Key Milestones:

- 1950s : Elucidation of benzopyran’s role in plant secondary metabolites.

- 2000s : Advances in synthetic methods for dihydrobenzopyrans, enabling functionalization at position 1.

- 2020s : Identification of 3,4-dihydro-1H-2-benzopyran-1-carboxamide in medicinal chemistry screens for kinase inhibition.

Significance in Chemical and Biochemical Research

This compound serves as a versatile intermediate and pharmacophore in drug discovery. Its significance arises from:

A. Medicinal Chemistry Applications

- Scaffold for kinase inhibitors : The carboxamide group participates in hydrogen bonding with target enzymes.

- Antidiabetic potential : Analogues of isochroman-carboxamides inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy.

Table 2: Research Applications of 3,4-Dihydro-1H-2-Benzopyran-1-Carboxamide

| Application | Mechanism/Outcome | Source |

|---|---|---|

| Enzyme inhibition | PTP1B inhibition (IC$$_{50}$$ = 51.63 nM) | BenchChem |

| Synthetic intermediate | Precursor for α-alkoxy isochromans | PubChem |

B. Biochemical Probes

The compound’s fluorescence properties make it suitable for studying protein-ligand interactions.

Overview of Heterocyclic Chemistry Relevance

As a fused bicyclic heterocycle , 3,4-dihydro-1H-2-benzopyran-1-carboxamide exemplifies the importance of oxygen-containing heterocycles in organic synthesis. Key aspects include:

A. Electronic Properties

B. Role in Drug Design

- Bioisosteric replacement : The carboxamide group mimics peptide bonds, improving metabolic stability.

- Structural diversity : Functionalization at positions 1, 3, and 4 enables library synthesis for high-throughput screening.

Equation 1: General Synthesis Route $$ \text{Benzopyran precursor} + \text{NH}_2\text{COCl} \xrightarrow{\text{DMAP}} \text{3,4-Dihydro-1H-2-benzopyran-1-carboxamide} \quad $$

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKOQODOMASGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3,4-dihydro-1H-2-benzopyran-1-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antihypertensive Properties

One of the most notable applications of 3,4-dihydro-1H-2-benzopyran-1-carboxamide is its role as an intermediate in the synthesis of nebivolol hydrochloride, a third-generation beta-blocker used to treat hypertension. Nebivolol is recognized for its ability to improve nitric oxide production and has vasodilatory effects, making it effective in managing essential hypertension . The synthesis method for this compound emphasizes its high yield and efficiency, which are critical for pharmaceutical production.

Potential Anticancer Activity

Research indicates that compounds related to 3,4-dihydro-1H-2-benzopyran-1-carboxamide may exhibit anticancer properties. Studies have suggested that these compounds can interact with specific enzymes or receptors involved in metabolic pathways associated with cancer progression. This interaction could potentially lead to the development of new therapeutic agents targeting cancer cells.

Neuroprotective Effects

There is emerging evidence that benzopyran derivatives, including 3,4-dihydro-1H-2-benzopyran-1-carboxamide, may possess neuroprotective effects. These compounds have been studied for their ability to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Organic Synthesis Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through functional group modifications. The preparation methods typically involve straightforward synthetic routes that enhance its utility in creating complex organic molecules efficiently .

Intermediate in Drug Development

As an intermediate compound, 3,4-dihydro-1H-2-benzopyran-1-carboxamide plays a crucial role in the synthesis of other pharmacologically active compounds. Its ability to undergo further chemical transformations makes it valuable in drug development processes where structural modifications are necessary to enhance biological activity or reduce side effects .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

2H-1-Benzopyran-2,4(3H)-Dione-3-Carboxamide

This compound (synthesized by Bonsignore and Loy) differs by the presence of a 2,4-dione moiety, which introduces two ketone groups.

N-(2-Amino-2-Phenylethyl)-1-Methyl-3,4-Dihydro-1H-2-Benzopyran-1-Carboxamide Hydrochloride

This derivative (Enamine Ltd.) includes a methyl group at position 1 and an amino-phenylethyl substituent. The addition of a basic amine and aromatic phenyl group likely improves bioavailability and target affinity. The hydrochloride salt form (MW: 347.85) enhances water solubility .

N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-yl]-3,4-Dihydro-1H-2-Benzopyran-1-Carboxamide

This derivative (CAS: 2097858-81-4) incorporates a piperidinyl-tetrahydrocinnolin moiety, significantly increasing molecular complexity (MW: 392.5). The extended aromatic system and tertiary amine may enhance CNS penetration or receptor selectivity, though pharmacological data are absent .

Pharmacological Implications

- Dione Derivatives : The ketone groups may confer anti-inflammatory or enzyme inhibitory activity, as seen in similar dione-containing drugs .

- Hydrochloride Salt : The ionic form could improve absorption, making it suitable for oral administration .

- Piperidinyl-Cinnolin Derivative: The bulky substituents might target GPCRs or kinases, common in neurological or anticancer agents .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| 3,4-Dihydro-1H-2-benzopyran-1-carboxamide | C₁₀H₁₁NO₂ | 177.20 (estimated) | None (parent compound) | Baseline for comparison |

| N-(2-Amino-2-phenylethyl)-1-methyl-... | C₁₈H₂₂ClN₃O₂ | 347.85 | 1-Methyl, amino-phenylethyl, HCl salt | Enhanced solubility, basic amine |

| N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)... | C₂₃H₂₈N₄O₂ | 392.5 | Piperidinyl-tetrahydrocinnolin | High complexity, potential CNS activity |

Note: Density, melting points, and solubility data are unavailable in the provided evidence .

Data Tables

Biological Activity

3,4-Dihydro-1H-2-benzopyran-1-carboxamide is an organic compound recognized for its unique structure and potential biological activities. This compound belongs to the benzopyran class, which is known for diverse pharmacological properties. The focus of this article is to explore the biological activity of 3,4-dihydro-1H-2-benzopyran-1-carboxamide, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3,4-dihydro-1H-2-benzopyran-1-carboxamide is , and it features a carboxamide functional group which contributes to its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its interaction with biological targets.

The biological effects of 3,4-dihydro-1H-2-benzopyran-1-carboxamide are primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that the compound may exert antioxidant effects by inhibiting enzymes involved in oxidative stress pathways. This mechanism is critical in preventing cellular damage associated with various diseases.

Biological Activities

Research has indicated several potential biological activities for 3,4-dihydro-1H-2-benzopyran-1-carboxamide:

Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital in protecting against conditions such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects: Studies suggest that 3,4-dihydro-1H-2-benzopyran-1-carboxamide may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Neuroprotective Properties: Preliminary research indicates that the compound could play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory responses .

Case Studies

Several studies have explored the pharmacological potential of related benzopyran derivatives:

- Gastric Antisecretory Activity: A study on related compounds showed significant gastric antisecretory effects in animal models, suggesting that benzopyrans may influence gastrointestinal health .

- Antiproliferative Effects: Research on benzopyran derivatives indicated their ability to inhibit cancer cell proliferation in vitro, highlighting their potential as anticancer agents .

Comparative Analysis

To understand the uniqueness of 3,4-dihydro-1H-2-benzopyran-1-carboxamide, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dihydro-2H-1-benzopyran | Lacks carboxamide group | Limited antioxidant activity |

| 3,4-Dihydro-1H-2-benzopyran-1-one | Contains a ketone group | Enhanced anti-inflammatory effects |

| Indole Derivatives | Nitrogen-containing heterocycles | Diverse pharmacological properties |

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives?

- Methodological Answer : Synthesis optimization should focus on regioselective functionalization of the benzopyran core. For example, amidation at the 1-position can be achieved via coupling reactions (e.g., EDC/HOBt-mediated reactions) with primary amines under inert conditions . Side reactions, such as ring-opening under acidic conditions, should be mitigated by maintaining pH neutrality and using anhydrous solvents. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or LC-MS for intermediates .

Table 1 : Example Synthetic Parameters for Carboxamide Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Coupling Reagent | EDC/HOBt | |

| Solvent | DMF or Dichloromethane | |

| Reaction Time | 12–24 h (room temperature) | |

| Purification | Column chromatography (SiO₂) |

Q. How can spectroscopic techniques (NMR, IR) distinguish between structural isomers of 3,4-dihydro-1H-2-benzopyran-1-carboxamide?

- Methodological Answer :

- ¹H NMR : The dihydrobenzopyran scaffold exhibits distinct splitting patterns. For example, protons at the 3,4-dihydro positions (CH₂ groups) appear as multiplets between δ 1.8–2.5 ppm, while the carboxamide NH signal appears as a broad singlet (~δ 6.5–7.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm, and the benzopyran oxygen-bearing carbon (C-1) appears at δ 70–80 ppm .

- IR : A strong absorption band at ~1650 cm⁻¹ confirms the carboxamide C=O stretch, while NH stretching appears as a broad peak near 3300 cm⁻¹ .

Q. What safety protocols are critical when handling 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders, as these compounds may cause respiratory irritation (OSHA HCS Category 3) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for 3,4-dihydro-1H-2-benzopyran-1-carboxamide analogs?

- Methodological Answer : Discrepancies in melting points (e.g., 212°C vs. 170°C for fluoro-substituted analogs ) may arise from polymorphic forms or impurities. To validate:

Perform DSC (Differential Scanning Calorimetry) to confirm thermal transitions.

Use HPLC (>95% purity threshold) to rule out impurity interference.

Recrystallize compounds from polar aprotic solvents (e.g., DMSO) to isolate stable polymorphs .

Q. What computational approaches are effective for predicting the biological activity of novel 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Prioritize derivatives with hydrogen-bonding capacity at the carboxamide group and hydrophobic interactions with the benzopyran ring .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate against in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. How does the stability of 3,4-dihydro-1H-2-benzopyran-1-carboxamide vary under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative Stability : Expose compounds to H₂O₂ (3% v/v) in methanol at 40°C for 24h. Monitor degradation via LC-MS; carboxamide derivatives with electron-withdrawing substituents (e.g., -NO₂) show reduced stability due to electrophilic attack .

- Photolytic Stability : Conduct ICH Q1B photostability testing (1.2 million lux hours). Aryl-substituted analogs may undergo ring-opening under UV light, forming quinone intermediates .

Data Contradiction Analysis

Q. Why do different studies report conflicting cytotoxicity results for structurally similar 3,4-dihydro-1H-2-benzopyran-1-carboxamide analogs?

- Methodological Answer : Variations in cytotoxicity (e.g., IC₅₀ ranging from 10 μM to >100 μM) may stem from:

Assay Conditions : Differences in cell lines (e.g., HeLa vs. HepG2), serum concentration, or incubation time.

Solubility Artifacts : Poorly soluble analogs may form aggregates, leading to false-negative results. Use DMSO concentrations ≤0.1% and confirm solubility via dynamic light scattering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.